
1,3-ビス(4-ニトロフェニル)尿素
概要
説明
Synthesis Analysis
A general method for the preparation of bis-ureas from bis(o-nitrophenyl) carbonate involves directional urea synthesis by sequential amine addition. Initially, bis(o-nitrophenyl) carbonate reacts with benzylamine to form benzyl-o-nitrophenyl carbamate; subsequently, the carbamate reacts with diamines in toluene to yield bis-ureas (Turoczi et al., 2008).
Molecular Structure Analysis
1,3-Bis(m-nitrophenyl)urea exists in two polymorphic forms, α and β, exhibiting different colors and second-order non-linear optical properties due to their different molecular conformations and hydrogen-bonding interactions. The β-form crystallizes in a non-centrosymmetric space group, while the α-form in a centrosymmetric space group, with both forms showing a good agreement in bond distances and angles but adopting quite different molecular conformations (Huang et al., 1995).
Chemical Reactions and Properties
1,3-Bis(4-nitrophenyl)urea interacts through hydrogen bonding with various oxoanions in solution to form complexes of varying stability. The interaction with fluoride ions first establishes a hydrogen-bonding interaction, then induces urea deprotonation due to the formation of HF2-. This reaction pathway is indicative of the compound's ability to form stable complexes and its reactivity towards specific anions (Boiocchi et al., 2004).
Physical Properties Analysis
The polymorphic nature of 1,3-bis(m-nitrophenyl)urea significantly influences its physical properties, including color change and non-linear optical properties, which are attributed to the twisted conformation between the nitro and urea groups. The structural comparisons of the polymorphs provide insights into the relationship between molecular conformation and physical properties (Huang et al., 1995).
Chemical Properties Analysis
The binding energies and thermodynamic properties of 1,3-bis(4-nitrophenyl)urea with various anions were determined, highlighting its selective affinity for certain anions. This selectivity is based on hydrogen-bond distances, indicating the compound's potential as an anion receptor. The study also reveals the two-point hydrogen-bonding interactions formed with these anions, showcasing its chemical properties and interactions at the molecular level (Wanno et al., 2009).
科学的研究の応用
抗菌活性
1,3-ビス(4-ニトロフェニル)尿素とその金属(II)錯体は、抗菌活性について研究されています . 金属錯体は、リガンドや標準薬に比べてはるかに高い抗菌活性を示し、より優れた阻害効果を示しました . これらの錯体の中で、Zn-金属を含む化合物は、テストされた4種類の細菌すべてに対して優れた抗菌活性を示し、特にセラチア・マルセセンスに対して効果的でした .
金属(II)錯体の合成
1,3-ビス(4-ニトロフェニル)尿素は、二核金属(II)錯体の合成に使用されます . これらの錯体は、フーリエ変換赤外分光法(FT-IR)、紫外可視分光法(UV-Visible)、核磁気共鳴(1H-NMR)、質量分析法、およびモル伝導度測定によって特徴付けられています .
結晶学
1,3-ビス(4-ニトロフェニル)尿素の誘導体である1,3-ジエチル-1,3-ビス(4-ニトロフェニル)尿素の結晶は、メタノール溶液からゆっくりと蒸発させて成長させました . X線回折測定は、モノクロメーター付きMo Kα (λ = 0.71073 Å) 照射を用いたSTOE IPDS- 2/2T回折計で行われました .
抗不妊剤
1,3-ビス(4-ニトロフェニル)尿素は、鶏、アヒル、ガチョウの血漿中の抗不妊剤ニカルバジンの有効成分です .
コクシジウム症の予防治療
有効成分として1,3-ビス(4-ニトロフェニル)尿素を含むニカルバジンは、家禽におけるコクシジウム症の予防治療に使用されています .
ニカルバジン残留物の測定
ニカルバジンは、鶏肉組織、家禽飼料、卵、および敷料のサンプル中のニカルバジン残留量を、高速液体クロマトグラフィー(HPLC)法によって測定するための標準物質として使用できます <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 102
作用機序
Safety and Hazards
将来の方向性
The antibacterial activities of 1,3-Bis(4-nitrophenyl)urea and its metal complexes were examined against two Gram-positive bacteria (Bacillus subtilis and Staphylococcus aureus) and two Gram-negative bacteria (Escherichia coli and Serratia marcescens) . It was found that metal complexes displayed much higher antibacterial activities and better inhibitory effects than that of the ligand and standard drugs . This suggests potential future directions in leveraging these properties for medicinal applications.
特性
IUPAC Name |
1,3-bis(4-nitrophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O5/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22/h1-8H,(H2,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZZOKXIXNSKQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043761 | |
| Record name | 4,4'-Dinitrodiphenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
587-90-6 | |
| Record name | 4,4′-Dinitrocarbanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=587-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dinitrocarbanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Dinitrocarbanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N,N'-bis(4-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Dinitrodiphenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(4-nitrophenyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DINITROCARBANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IDD210E75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,3-bis(4-nitrophenyl)urea interact with anions, and what factors influence this interaction?
A: 1,3-Bis(4-nitrophenyl)urea acts as a hydrogen bond donor, interacting with various anions through its urea NH groups. [, ] The strength of this interaction depends on the anion's basicity. For instance, stronger bases like acetate (CH3COO-) form more stable complexes than weaker bases like nitrate (NO3-). [] Interestingly, fluoride (F-) initially forms a strong hydrogen-bonded complex but can deprotonate the urea at higher concentrations due to the formation of stable bifluoride (HF2-) ions. []
Q2: Can computational methods provide insights into the anion recognition properties of 1,3-bis(4-nitrophenyl)urea?
A: Yes, molecular dynamics (MD) simulations have been employed to investigate the interactions of 1,3-bis(4-nitrophenyl)urea with anions in different solvents. [] These simulations revealed stronger interactions with oxyanions compared to halide anions in water. [] In acetonitrile, a less polar solvent, the interactions with all tested anions were significantly stronger, suggesting solvent polarity plays a crucial role in anion recognition. []
Q3: What is the structural characterization of 1,3-bis(4-nitrophenyl)urea?
A: While the provided abstracts lack specific spectroscopic data, we can deduce some information. 1,3-Bis(4-nitrophenyl)urea's molecular formula is C13H10N4O5, and its molecular weight is 302.25 g/mol. [] The compound is characterized as forming bright yellow complexes with various oxoanions in acetonitrile solution. [] Further structural details can be found in its crystal structure, which has been determined for its complex with tetrabutylammonium hydrogencarbonate ([Bu4N][1.HCO3]). []
Q4: Are there any known biological applications of 1,3-bis(4-nitrophenyl)urea?
A: 1,3-Bis(4-nitrophenyl)urea is a component of the anticoccidial drug nicarbazin, used in poultry treatment. [] This suggests potential biological activity, but the provided research focuses on its analytical detection in eggs rather than its mechanism of action. [] Separately, a study investigated the antibacterial activity of 1,3-diethyl-1,3-bis(4-nitrophenyl)urea and its metal complexes. [] This derivative exhibited promising results against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing antibacterial agents based on this scaffold. []
Q5: What analytical methods are used to study 1,3-bis(4-nitrophenyl)urea?
A: Liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry (LC-APCI-MS) is a key technique for analyzing 1,3-bis(4-nitrophenyl)urea, particularly in complex matrices like eggs. [] This method offers high sensitivity, enabling the detection and quantification of trace amounts of the compound. [] Additionally, techniques like UV-Vis spectroscopy, NMR, and FTIR are likely employed for its characterization, though specific data is not provided in the abstracts. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




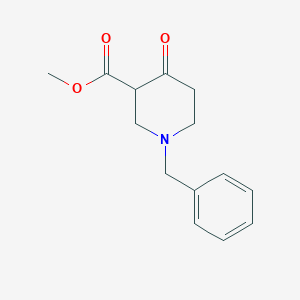


![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)


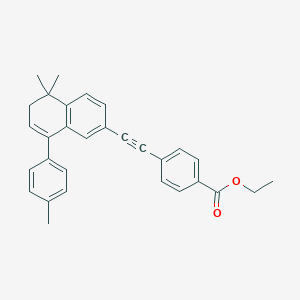
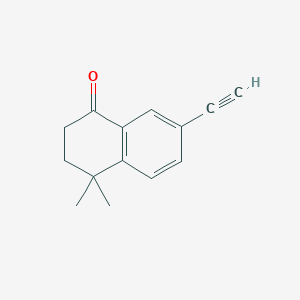
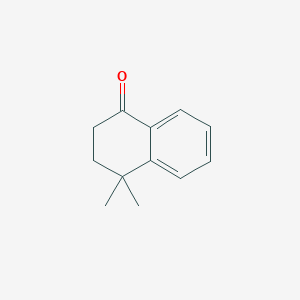
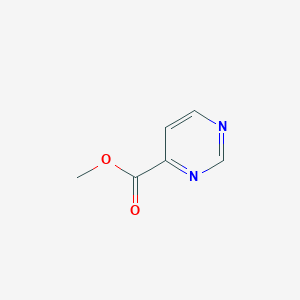
![4-[(Trifluoroacetyl)amino]benzoic acid](/img/structure/B30235.png)